molecular formula C9H9ClN2O2S B13022432 5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13022432
M. Wt: 244.70 g/mol
InChI Key: UEYSXOMVTKVRPH-UHFFFAOYSA-N
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Description

5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core with a chloro substituent at the 5-position and an ethylsulfonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the chloro and ethylsulfonyl groups. The specific steps may include:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination: Introduction of the chloro group at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Ethylsulfonylation: The ethylsulfonyl group can be introduced using ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethylsulfonyl group can participate in redox reactions, potentially altering the compound’s properties.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug design and development.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein-coupled receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(ethylsulfonyl)pyridine: This compound shares the ethylsulfonyl and chloro substituents but has a different core structure.

    3-(Ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine: Similar core structure but lacks the chloro substituent.

Uniqueness

5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the combination of its substituents and core structure, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9ClN2O2S

Molecular Weight

244.70 g/mol

IUPAC Name

5-chloro-3-ethylsulfonyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H9ClN2O2S/c1-2-15(13,14)7-5-11-6-3-4-8(10)12-9(6)7/h3-5,11H,2H2,1H3

InChI Key

UEYSXOMVTKVRPH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CNC2=C1N=C(C=C2)Cl

Origin of Product

United States

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